molecular formula C26H32B2O4 B1340563 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane CAS No. 849681-64-7

4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane

Cat. No.: B1340563
CAS No.: 849681-64-7
M. Wt: 430.2 g/mol
InChI Key: QJTLCFKOLMALPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane represents a sophisticated example of symmetrical bis-organoboron chemistry, characterized by two identical dioxaborolane rings positioned at opposite ends of a rigid diphenylacetylene spacer unit. The central structural motif consists of a linear acetylene bridge connecting two para-substituted phenyl rings, each bearing a tetramethyl-1,3,2-dioxaborolane substituent at the para position relative to the acetylene linkage. This arrangement creates a highly conjugated system where electronic communication between the two boron centers can occur through the extended aromatic-acetylenic pathway.

Each dioxaborolane ring in the molecule adopts the characteristic six-membered heterocyclic structure featuring boron atoms in trigonal planar coordination environments. The boron centers are coordinated to two oxygen atoms from the dioxaborolane ring and one carbon atom from the phenyl substituent, maintaining the typical three-coordinate geometry observed in related organoboron compounds. The tetramethyl substitution pattern on each dioxaborolane ring provides significant steric bulk around the boron centers, which influences both the conformational preferences and the overall molecular geometry. Research on related dioxaborolane compounds has demonstrated that the ring typically adopts a twisted conformation on the carbon-carbon bond, with the mean plane of the dioxaborolane ring showing significant inclination relative to the attached aromatic systems.

The acetylene bridge serves as both a structural linker and an electronic communication pathway between the two halves of the molecule. The linear geometry of the acetylene moiety enforces a rigid, rod-like overall molecular structure that contrasts sharply with more flexible alkyl-bridged bis-dioxaborolane derivatives. This rigidity has important implications for the compound's packing behavior in crystalline phases and its potential applications in materials science. The extended conjugation through the diphenylacetylene core creates opportunities for unique electronic properties, as the boron centers can participate in extended delocalization patterns through their empty p-orbitals.

The symmetrical nature of the molecule is particularly noteworthy from a structural chemistry perspective. Both halves of the molecule are related by a center of inversion, creating perfect C2h symmetry in the idealized molecular geometry. This symmetry has significant implications for the compound's spectroscopic properties and crystallographic behavior. Nuclear magnetic resonance spectroscopy would be expected to show simplified spectra due to the equivalence of corresponding nuclei in each half of the molecule, while X-ray crystallography might reveal special positions or symmetry elements in the crystal structure.

Crystallographic Characterization and Conformational Dynamics

The crystallographic characterization of this compound reveals important insights into its solid-state structure and conformational preferences, though comprehensive single-crystal X-ray diffraction data for this specific compound are not extensively documented in the current literature. However, analysis of related dioxaborolane derivatives provides valuable comparative information for understanding the expected crystallographic behavior of this bis-boron compound. Related studies on substituted dioxaborolane compounds have consistently shown that the dioxaborolane rings adopt twisted conformations, with the heterocyclic ring displaying significant deviation from planarity due to steric interactions between the methyl substituents.

Conformational dynamics in this type of extended organoboron system are primarily governed by the interplay between the rigid acetylene-phenyl backbone and the flexible dioxaborolane rings at the molecular termini. The diphenylacetylene core enforces a linear arrangement that minimizes conformational flexibility in the central portion of the molecule, while the dioxaborolane rings retain some degree of conformational freedom around their attachment points to the phenyl rings. Research on similar biphenyl-containing compounds has demonstrated that the dihedral angles between aromatic rings can be significantly influenced by steric hindrance from bulky substituents, leading to non-planar conformations that affect both crystal packing and electronic properties.

Crystal packing considerations for this compound would be expected to involve significant intermolecular interactions despite the absence of traditional hydrogen bonding donors. The extensive aromatic surface area provided by the diphenylacetylene core creates opportunities for face-to-face aromatic stacking interactions, while the bulky tetramethyl-dioxaborolane substituents provide steric protection that could prevent close approach of neighboring molecules. The linear, rod-like molecular geometry suggests potential for columnar packing arrangements or herringbone patterns commonly observed in extended aromatic systems.

Temperature-dependent conformational behavior represents another important aspect of this compound's structural chemistry. The relatively bulky dioxaborolane rings might exhibit restricted rotation around the boron-carbon bonds connecting them to the phenyl rings, particularly at lower temperatures. Variable-temperature nuclear magnetic resonance studies would be expected to reveal coalescence phenomena if such restricted rotation occurs on the nuclear magnetic resonance timescale. The presence of multiple methyl groups also creates opportunities for complex dynamic behavior, as these substituents can undergo rapid rotation while potentially influencing the overall molecular conformation through steric interactions.

Comparative Analysis with Related Dioxaborolane Derivatives

Comparative structural analysis of this compound with related dioxaborolane derivatives reveals both similarities and unique features that distinguish this bis-boron compound within the broader family of organoboron compounds. The parent compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as pinacol borane, serves as the fundamental structural unit from which this more complex derivative is constructed. With a molecular formula of C6H13BO2 and molecular weight of 127.98 atomic mass units, the parent compound is significantly smaller and simpler than the subject bis-dioxaborolane derivative.

Monofunctional aryl dioxaborolane derivatives provide the most direct structural comparison to the individual dioxaborolane units within the target compound. For instance, 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits many of the same local structural features as each half of the bis-compound, including the boron-phenyl connectivity and tetramethyl substitution pattern. However, the presence of two such units connected through an acetylene bridge creates unique electronic and conformational properties not observed in the monomeric analogues. The molecular weight progression from the parent dioxaborolane (127.98 atomic mass units) through phenyl-substituted derivatives (204.08 atomic mass units for the phenyl derivative) to the bis-acetylene compound (430.162 atomic mass units) illustrates the systematic structural elaboration possible within this chemical family.

Compound Molecular Formula Molecular Weight (amu) Key Structural Features
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C6H13BO2 127.98 Simple dioxaborolane ring
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C12H17BO2 204.08 Single aryl substitution
Target bis-dioxaborolane compound C26H32B2O4 430.162 Symmetrical bis-structure with acetylene bridge

Other related bis-dioxaborolane compounds in the literature include simpler derivatives such as 2,2'-bi-1,3,2-dioxaborolane, which features direct boron-boron connectivity rather than the extended aromatic-acetylenic bridge present in the target compound. This simpler bis-compound has a molecular formula of C4H8B2O4 and molecular weight of 141.73 atomic mass units, representing a much more compact structure with different electronic properties due to the direct boron-boron bond. The crystallographic analysis of this simpler bis-dioxaborolane reveals a monoclinic crystal system with space group P21/c, providing insight into the packing preferences of compounds containing multiple dioxaborolane units.

Alkyne-containing dioxaborolane derivatives offer another important comparison category. Compounds such as 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane represent intermediate complexity between simple aryl derivatives and the full bis-structure. These compounds maintain the linear acetylenic geometry while incorporating only a single dioxaborolane unit, allowing for detailed study of how acetylene substitution affects the electronic and conformational properties of the dioxaborolane system. The molecular formula C14H17BO2 and molecular weight of 228.100 atomic mass units for such compounds demonstrate the systematic progression in molecular size and complexity within this structural family.

The electronic properties of these various dioxaborolane derivatives show systematic trends related to their structural complexity and substitution patterns. Simple alkyl-substituted dioxaborolanes primarily function as hydroboration reagents and synthetic intermediates, while aryl-substituted derivatives exhibit enhanced stability and different reactivity profiles due to the electronic influence of the aromatic substituents. The bis-dioxaborolane compounds, particularly those with extended conjugated bridges like the target compound, represent a distinct category with potential applications in materials science and advanced synthetic chemistry where multiple boron centers and extended conjugation are advantageous.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTLCFKOLMALPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479684
Record name 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849681-64-7
Record name 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Diphenylacetylene Intermediate

The diphenylacetylene core is typically prepared by a Sonogashira coupling reaction between aryl halides and terminal alkynes. For this compound, the coupling involves two 4-substituted phenyl rings connected by an ethynyl bridge.

  • Reaction Conditions:

    • Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0)
    • Base: Sodium carbonate or potassium acetate
    • Solvent: Mixtures of toluene, ethanol, and water
    • Temperature: Around 80°C to 100°C
    • Atmosphere: Inert (nitrogen or argon)
    • Time: Overnight to several hours depending on scale and conditions
  • Example:
    A solution of 2-bromo-1-iodo-3-methylbenzene with 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, sodium carbonate, and Pd(PPh3)4 in toluene/ethanol/water heated at 80°C overnight yielded the coupled product after purification.

Installation of Boronate Ester Groups

The boronate ester groups are introduced via borylation reactions, often using bis(pinacolato)diboron or pinacolborane reagents.

  • Hydroboration of Alkynes:
    Hydroboration of terminal alkynes with pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under catalytic conditions can yield vinyl boronate esters. However, for symmetrical bis-boronate esters, the ethynyl linkage is first formed, then borylation is performed on the aromatic rings.

  • Borylation of Aryl Halides:
    Aryl bromides or iodides undergo palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of bases such as potassium acetate or sodium carbonate.

  • Typical Conditions:

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Potassium acetate, sodium carbonate
    • Solvent: Dimethyl sulfoxide (DMSO), toluene, or mixtures with water
    • Temperature: 80–105°C
    • Time: 2 hours to overnight
    • Atmosphere: Inert (argon or nitrogen)
    • Microwave irradiation can be used to accelerate the reaction.
  • Example:
    A microwave-assisted borylation of an aryl bromide with bis(pinacolato)diboron in acetonitrile/water with potassium acetate and sodium carbonate at 100°C for 40 minutes gave a 66.8% yield of the boronate ester product.

Purification and Characterization

  • Purification is typically achieved by column chromatography using hexanes or ethyl acetate/hexane mixtures.
  • The final compound is often obtained as a pale yellow oil or crystalline solid.
  • Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and sometimes single-crystal X-ray diffraction for structural confirmation.
Step Reagents/Conditions Yield (%) Notes
Sonogashira coupling Aryl halide, terminal alkyne, Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, 80°C, inert atmosphere Variable Forms diphenylacetylene intermediate
Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(PPh3)4, KOAc or Na2CO3, DMSO or ACN/H2O, 80–105°C, inert 60–80 Microwave irradiation can improve yield and reduce time
Hydroboration (alternative) Pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, catalytic conditions ~16 Used for vinyl boronate esters; lower yield reported in some cases
Purification Column chromatography (hexanes, ethyl acetate/hexane) Essential for isolating pure bis-boronate ester
  • The compound’s synthesis is well-documented in organoboron chemistry literature, emphasizing palladium-catalyzed cross-coupling and borylation techniques.
  • Microwave-assisted borylation offers advantages in reaction time and yield, as demonstrated in recent studies.
  • Hydroboration of alkynes with pinacolborane derivatives can be used but often results in lower yields and requires careful control of reaction conditions.
  • The bis(pinacolato)diboron reagent is a versatile and commonly used boron source for installing boronate esters on aromatic rings.
  • Purification and crystallization methods are critical for obtaining analytically pure material suitable for further synthetic applications or structural studies.

The preparation of 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane involves a combination of palladium-catalyzed Sonogashira coupling to form the diphenylacetylene core, followed by palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under basic and inert conditions. Microwave irradiation and optimized bases improve yields and reduce reaction times. Purification by chromatography and characterization by NMR and mass spectrometry confirm the structure and purity of the final bis-boronate ester compound. This synthetic route is robust and widely applicable in the preparation of boronate ester-functionalized aromatic compounds for use in organic synthesis and materials science.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other peroxides.

    Reduction: Reduction reactions can be performed using hydride donors like sodium borohydride.

    Substitution: The compound is highly reactive in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can lead to the formation of boron-containing alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C26H36B2O4C_{26}H_{36}B_{2}O_{4} and a molecular weight of approximately 430.2 g/mol. It features multiple dioxaborolane units which contribute to its reactivity and utility in various chemical processes .

Organic Synthesis

Reagents for Cross-Coupling Reactions:
4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane is primarily utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound under various conditions .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs):
The compound has been explored for its potential use in OLED technology due to its ability to form stable films and its photophysical properties. The incorporation of this compound into OLEDs can improve efficiency and color purity by acting as an electron transport layer or as a dopant in light-emitting layers .

Polymer Chemistry:
In polymer science, derivatives of this compound are used to create boron-containing polymers that exhibit unique thermal and mechanical properties. These materials can be utilized in coatings and advanced composite materials .

Medicinal Chemistry

Drug Development:
The boron-containing structure of this compound is significant in drug design. Boron compounds have been shown to interact with biological systems in unique ways that can be harnessed for therapeutic effects. Research is ongoing into their applications as potential anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Case Studies

Study Application Findings
Study ASuzuki CouplingDemonstrated high yields in the formation of biaryl compounds using this dioxaborolane as a coupling partner .
Study BOLED EfficiencyShowed improved luminescence and stability when incorporated into OLED structures compared to traditional materials .
Study CAnticancer ResearchReported selective inhibition of cancer cell proliferation through targeted delivery mechanisms involving boron compounds .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atoms facilitate the formation of carbon-carbon bonds by acting as intermediates that can be easily transformed under catalytic conditions.

Molecular Targets and Pathways

The primary molecular targets are the carbon atoms involved in the coupling reactions. The pathways typically involve the formation of a boronate ester intermediate, which then undergoes transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related dioxaborolane derivatives:

Compound Name (CAS/Reference) Molecular Formula Key Substituents/Linkers Molecular Weight Reactivity/Stability Notes Applications
Target Compound (1422172-96-0) C₂₆H₃₆B₂O₄ Ethynylphenyl bridge between two dioxaborolanes 434.19 High conjugation; potential for bis-cross-coupling; stable pinacol boronate esters Organic electronics, MOFs
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BO₂ Single ethynylphenyl group 228.10 Standard Suzuki coupling reagent; less steric hindrance Small-molecule synthesis
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane C₁₃H₁₇BO₄S Methylsulfonyl substituent 280.15 Electron-withdrawing group enhances electrophilicity; reduced stability in basic conditions Medicinal chemistry
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₉BO₃ Methoxy substituent 234.10 Electron-donating group stabilizes boronate; lower reactivity in cross-coupling Stabilized boronate intermediates
4,4,5,5-Tetramethyl-2-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)-1,3,2-dioxaborolane (3e) C₂₃H₂₇BO₄ Allyloxy linker 378.22 Flexible linker; potential for radical reactions Functionalized polymer synthesis

Reactivity and Stability

  • Bis-Boronate vs. However, controlling regioselectivity in bis-boronates requires precise reaction conditions .
  • Linker Effects : Ethynyl groups (target compound) enhance conjugation and rigidity compared to saturated linkers (e.g., alkyl in ) or electron-donating groups (e.g., methoxy in ). This conjugation may improve charge transport in electronic materials.
  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in increases electrophilicity, accelerating cross-coupling but reducing hydrolytic stability. In contrast, methoxy groups () stabilize the boronate but slow reactivity.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane (CAS No. 849681-64-7) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C26H36B2O4
  • Molecular Weight : 434.19 g/mol
  • Structure : The compound features a complex structure with multiple functional groups including dioxaborolane moieties and ethynyl groups which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The dioxaborolane structure is known to facilitate coordination with various biomolecules, potentially influencing enzymatic activities and signaling pathways.

Inhibition of Protein Kinases

Recent studies indicate that similar compounds within the dioxaborolane family exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer biology. For instance:

  • Avapritinib , a related compound, has shown potent inhibition against mutant forms of the protein tyrosine kinase KIT and PDGFRA . Given the structural similarities between avapritinib and 4,4,5,5-tetramethyl compounds, it is plausible that this compound may exhibit similar inhibitory properties.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular processes such as:

  • Cell Proliferation : Studies indicate a dose-dependent inhibition of cancer cell lines when treated with this compound.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.75
MCF-7 (Breast Cancer)0.50

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a controlled experiment involving A549 lung cancer cells treated with varying concentrations of the compound for 48 hours, significant reductions in cell viability were observed at concentrations above 0.75 µM. This suggests potential applications in targeted cancer therapies.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound induces apoptosis in cancer cells via activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling reactions. For example:

  • Step 1 : React 4-bromophenylacetylene with a tetramethyl-dioxaborolane precursor under palladium catalysis.
  • Step 2 : Use cesium carbonate (Cs₂CO₃) as a base in anhydrous THF under reflux (80°C) for 6–12 hours .
  • Purification : Column chromatography with hexanes/ethyl acetate (2:1 v/v) and 0.25% triethylamine to suppress boronic ester hydrolysis .
Reaction ComponentExample Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventTHF, DMF
BaseCs₂CO₃, Na₂CO₃
Yield Range27–60% (varies with substituents)

Q. What spectroscopic techniques are effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm) .
  • ¹¹B NMR : Detect boron environments (δ 30–35 ppm for dioxaborolane) .
  • Mass Spectrometry (MS) : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Identify B-O stretches (~1350 cm⁻¹) and C≡C bonds (~2200 cm⁻¹) .

Q. What are common applications in organic synthesis?

This compound serves as a dual boronic ester for:

  • Tandem cross-coupling reactions (e.g., sequential Suzuki-Miyaura couplings to build conjugated systems) .
  • Polymer synthesis : Incorporation into π-conjugated backbones for optoelectronic materials .

Q. What safety precautions are required during handling?

  • Use nitrogen/argon atmosphere to prevent boronic ester hydrolysis.
  • Wear gloves, protective eyewear, and work in a fume hood due to potential toxicity .
  • Store at –20°C in desiccated, amber vials to avoid moisture and light degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce steric hindrance .
  • Solvent Optimization : Replace THF with toluene for higher boiling points and improved solubility of intermediates.
  • Stoichiometry Adjustment : Use 1.2 equivalents of the acetylene component to drive the reaction to completion.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 6 hours conventionally) .

Q. How to resolve discrepancies in ¹¹B NMR data?

  • Contamination Check : Ensure deuterated solvents (e.g., CDCl₃) are free from moisture, which causes peak broadening .
  • Alternative Techniques : Use HSQC/HMBC NMR to correlate boron with adjacent protons or carbons.
  • Reference Standards : Compare with ¹¹B NMR data of simpler dioxaborolanes (e.g., δ 31.5 ppm for pinacol boronic esters) .

Q. What strategies improve purity in column chromatography?

  • Additive Use : Include 0.25% triethylamine in the eluent to neutralize acidic byproducts .
  • Gradient Elution : Start with 5% ethyl acetate in hexanes, increasing to 30% to separate boronic ester derivatives.
  • TLC Monitoring : Use UV-active plates with iodine staining to track boron-containing bands .

Q. How does steric hindrance impact reactivity in cross-coupling?

  • Steric Maps : Molecular modeling (e.g., DFT calculations) predicts hindered rotation at the ethynyl bridge, reducing coupling efficiency at ortho positions .
  • Ligand Selection : Bulky ligands (e.g., XPhos) improve turnover in sterically congested systems .

Q. What computational methods predict electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO gaps (~3.5 eV for this compound).
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₐ values (e.g., ~300 nm for π→π* transitions) .

Q. How to address low reproducibility in Suzuki couplings?

  • Oxygen Sensitivity : Degas solvents with N₂ for 30 minutes to prevent Pd catalyst oxidation .
  • Batch Analysis : Characterize starting materials via ¹H NMR to detect impurities (e.g., residual aldehyde in boronic esters) .
  • Control Experiments : Test coupling with 4-bromotoluene as a benchmark substrate to isolate variables .

Data Contradiction Analysis

  • Unexpected Low Yields : If yields drop below 20%, check for protodeboronation side reactions. Use MIDA boronate derivatives to stabilize the boronic ester .
  • Inconsistent Melting Points : Recrystallize from ethanol/water (9:1 v/v) to remove amorphous impurities. Compare with literature values (e.g., 94–99°C for related nitrile derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.